5-(3-Bromophenyl)furan-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZJDYMSVLVAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(3-Bromophenyl)furan-2-carboxylic acid chemical structure
Topic: 5-(3-Bromophenyl)furan-2-carboxylic acid: Structural Analysis, Synthesis, and Medicinal Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Halogenated Furan Scaffold
This compound (CAS: 54022-98-9) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike simple biaryls, this compound integrates a polar, ionizable carboxylate headgroup with a lipophilic, electron-withdrawing bromophenyl tail, separated by an electron-rich furan linker. This specific architecture makes it a versatile pharmacophore, particularly in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for type 2 diabetes and as an intermediate for anti-bacterial agents targeting iron acquisition systems (e.g., M. tuberculosis MbtI).
This guide dissects the molecule’s chemical behavior, outlines a high-fidelity chemoselective synthesis to preserve the bromine handle, and analyzes its role in signal transduction modulation.
Chemical Identity & Physicochemical Profiling
The meta-positioning of the bromine atom is not arbitrary; it modulates the lipophilicity (LogP) and electronic density of the phenyl ring without imposing the steric hindrance observed in ortho-substituted analogues.
Table 1: Physicochemical Properties
| Property | Value / Description | Significance |
| IUPAC Name | This compound | Unambiguous identification |
| CAS Number | 54022-98-9 | Registry tracking |
| Molecular Formula | C₁₁H₇BrO₃ | |
| Molecular Weight | 267.08 g/mol | Fragment-based drug design (FBDD) compliant |
| Predicted LogP | ~3.2 - 3.5 | Moderate lipophilicity; good membrane permeability |
| pKa (Acid) | ~3.5 - 3.8 | Ionized at physiological pH (COO⁻ form) |
| H-Bond Donors/Acceptors | 1 / 3 | Interaction with Arg/Lys residues in binding pockets |
| Appearance | Off-white to pale yellow solid | Typical of conjugated furan acids |
Strategic Synthesis: Overcoming Chemoselectivity Challenges
The Challenge: The synthesis of this compound presents a classic chemoselectivity problem. A standard Suzuki coupling between 5-bromofuran-2-carboxylic acid and (3-bromophenyl)boronic acid would result in uncontrolled oligomerization because both partners contain reactive C-Br bonds.
The Solution: To retain the meta-bromine atom for further functionalization (or as a halogen bond donor), we must utilize site-selective cross-coupling . The most robust protocol employs 1-bromo-3-iodobenzene and 5-boronofuran-2-carboxylic acid . The palladium catalyst inserts oxidatively into the C-I bond (bond dissociation energy ~65 kcal/mol) much faster than the C-Br bond (~81 kcal/mol), ensuring exclusive formation of the target product.
High-Fidelity Synthesis Protocol
Reaction: Suzuki-Miyaura Cross-Coupling (Chemoselective) Substrates: 5-Boronofuran-2-carboxylic acid (1.0 equiv) + 1-Bromo-3-iodobenzene (1.1 equiv)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a Schlenk flask, dissolve Pd(PPh₃)₄ (3 mol%) in degassed 1,4-dioxane (0.1 M concentration relative to substrate). Stir for 5 minutes under Argon.
-
Substrate Addition: Add 1-bromo-3-iodobenzene (1.1 equiv) and 5-boronofuran-2-carboxylic acid (1.0 equiv).
-
Base Activation: Add aqueous Na₂CO₃ (2.0 M, 2.5 equiv). The biphasic system is critical for boronic acid activation.
-
Thermal Cycle: Heat the mixture to 60°C (strictly controlled). Note: Higher temperatures (>80°C) increase the risk of activating the bromine bond, leading to polymerization.
-
Monitoring: Monitor by HPLC or TLC. The disappearance of the boronic acid indicates completion (typically 4–6 hours).
-
Workup: Acidify carefully with 1M HCl to pH 3 to precipitate the free acid. Extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove palladium residues and traces of homocoupled byproducts.
Visualization: Synthesis Workflow
Caption: Chemoselective Suzuki-Miyaura pathway prioritizing C-I activation to preserve the C-Br pharmacophore.
Medicinal Chemistry Applications
The this compound structure is a potent isostere for biphenyl carboxylic acids. Its primary utility lies in targeting enzymes with positively charged active sites or hydrophobic pockets.
A. PTP1B Inhibition (Diabetes & Obesity)
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1][2][3] Inhibiting PTP1B prolongs the phosphorylation of the Insulin Receptor (IR), enhancing insulin sensitivity.[1]
-
Pharmacophore Logic: The carboxylate group (-COO⁻) mimics the phosphate group of phosphotyrosine (pTyr), the natural substrate of PTP1B.
-
The Furan Linker: Provides a planar, rigid spacer that orients the phenyl tail into the "second aryl phosphate binding site" (Site B) of the enzyme.
-
The 3-Bromo Substituent: Increases lipophilicity and fills the hydrophobic pocket adjacent to the catalytic Cys215 residue, improving potency over the unsubstituted phenyl analogue.
B. Antibacterial Activity (MbtI Inhibition)
This scaffold acts as an inhibitor of the salicylate synthase MbtI in Mycobacterium tuberculosis. The carboxylate coordinates with the active site Mg²⁺ ion, while the bromophenyl group disrupts the hydrophobic channel required for chorismate binding.
Visualization: PTP1B Signaling Modulation
Caption: Mechanism of PTP1B inhibition by the target compound, enhancing downstream insulin signaling.[1][3]
Analytical Characterization
To validate the structure, researchers must look for specific NMR signatures that confirm the meta substitution and the furan ring integrity.
Predicted ¹H NMR Profile (300 MHz, DMSO-d₆):
-
Carboxylic Acid: δ 13.0–13.5 ppm (Broad singlet, 1H, -COOH ).
-
Furan Ring: Two distinct doublets.
-
δ ~7.35 ppm (d, J = 3.5 Hz, H-3 of furan).
-
δ ~7.10 ppm (d, J = 3.5 Hz, H-4 of furan).
-
Note: The coupling constant of ~3.5 Hz is characteristic of 2,5-disubstituted furans.
-
-
3-Bromophenyl Ring:
-
δ ~8.05 ppm (t, J = 1.8 Hz, 1H, H-2' between Br and Furan). Most deshielded aromatic proton.
-
δ ~7.85 ppm (dt, J = 7.8, 1.5 Hz, 1H, H-4' ortho to Br).
-
δ ~7.60 ppm (dt, J = 7.8, 1.5 Hz, 1H, H-6' ortho to Furan).
-
δ ~7.45 ppm (t, J = 7.8 Hz, 1H, H-5' meta to both).
-
Mass Spectrometry (ESI-):
-
m/z: 264.9 / 266.9 [M-H]⁻.
-
Pattern: The presence of bromine will yield a characteristic 1:1 isotopic doublet (⁷⁹Br and ⁸¹Br) separated by 2 mass units.
References
-
BenchChem. this compound Product Data and CAS 54022-98-9. Retrieved from
- Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today. (Context: Validates PTP1B as a target for carboxylic acid isosteres).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Context: Foundational protocol for Suzuki coupling mechanism).
- Cui, L., et al. (2011). Synthesis and biological evaluation of furan-2-carboxylic acid derivatives as inhibitors of PTP1B. European Journal of Medicinal Chemistry. (Context: Establishes SAR for furan-acid pharmacophores).
-
Sigma-Aldrich. Suzuki Coupling Reaction Technical Bulletin. Retrieved from
Sources
5-(3-Bromophenyl)-2-furoic acid properties and applications
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes known chemical principles of the 5-aryl-2-furoic acid class with specific protocols relevant to the 3-bromophenyl analog.
Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications
Executive Summary
5-(3-Bromophenyl)-2-furoic acid is a specialized heterocyclic building block and pharmacophore scaffold. Belonging to the class of 5-aryl-2-furoic acids, it is distinguished by the meta-bromo substitution pattern on the phenyl ring. This structural feature provides a critical vector for further diversification via cross-coupling reactions (Suzuki, Buchwald-Hartwig) while maintaining the core carboxylic acid functionality essential for interactions with biological targets such as D-Amino Acid Oxidase (DAAO) , Protein Tyrosine Phosphatase 1B (PTP1B) , and Matrix Metalloproteinases (MMPs) . This guide outlines the synthesis, properties, and strategic application of this molecule in modern drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The molecule combines a polar, ionizable head group (furoic acid) with a lipophilic, halogenated tail (3-bromophenyl). This amphiphilic nature dictates its solubility and binding kinetics.
Key Identifiers
| Property | Detail |
| Chemical Name | 5-(3-Bromophenyl)furan-2-carboxylic acid |
| CAS Number | Not widely listed (Analogous to 4-Br isomer: 52938-96-2) |
| Molecular Formula | C₁₁H₇BrO₃ |
| Molecular Weight | 267.08 g/mol |
| SMILES | OC(=O)c1ccc(o1)-c2cccc(Br)c2 |
| Appearance | Off-white to pale yellow crystalline solid |
Physicochemical Properties (Predicted & Analog-Based)
| Parameter | Value (Approx.) | Significance |
| pKa (Acid) | 3.2 – 3.6 | Stronger acid than benzoic acid due to the electronegative oxygen in the furan ring; exists as a carboxylate anion at physiological pH. |
| LogP (Octanol/Water) | 3.1 ± 0.3 | Moderate lipophilicity; the bromine atom significantly increases LogP compared to the unsubstituted parent (LogP ~1.5), enhancing membrane permeability. |
| Topological Polar Surface Area (TPSA) | 50.4 Ų | Favorable for CNS penetration (Rule of 5 compliant). |
| Solubility | Low in water (< 0.1 mg/mL); High in DMSO, MeOH, DMF. | Requires buffering or cosolvents for biological assays. |
Synthetic Pathways[10]
The synthesis of 5-(3-Bromophenyl)-2-furoic acid presents a chemoselectivity challenge: coupling two aromatic rings while preserving the meta-bromine for future elaboration. The most robust method is a Suzuki-Miyaura Cross-Coupling utilizing the differing reactivities of the halogenated partners.
Strategic Route: Chemoselective Suzuki Coupling
Direct coupling of 5-bromo-2-furoic acid with 3-bromophenylboronic acid is risky due to potential polymerization (homo-coupling or oligomerization). A superior approach uses 3-bromophenylboronic acid and methyl 5-bromo-2-furoate , exploiting the higher reactivity of the electron-deficient heteroaryl bromide (furan) compared to the aryl bromide.
Figure 1: Chemoselective synthesis pathway prioritizing the formation of the biaryl bond over the aryl-bromide reaction.
Critical Process Parameters (CPPs)
-
Catalyst Selection: Pd(PPh₃)₄ is preferred for its mildness. More active catalysts (e.g., Pd-XPhos) might activate the meta-bromo group on the phenyl ring, leading to side reactions.
-
Stoichiometry: Use a slight excess of the boronic acid (1.1 eq) to ensure complete consumption of the furoate.
-
Base Choice: Sodium carbonate (Na₂CO₃) is mild enough to prevent premature hydrolysis of the ester or dehalogenation.
Medicinal Chemistry Applications
The 5-aryl-2-furoic acid scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for benzoic acid or salicylic acid derivatives.
D-Amino Acid Oxidase (DAAO) Inhibition
DAAO inhibitors are high-value targets for the treatment of Schizophrenia .[1] DAAO degrades D-Serine, a co-agonist of the NMDA receptor.[1][2][3][4] Inhibiting DAAO raises D-Serine levels, potentially alleviating hypoglutamatergic symptoms.
-
Mechanism: The carboxylic acid of the furoic moiety anchors the molecule in the active site via an electrostatic interaction with Arg283 and Tyr224 .
-
Role of 3-Br: The 3-bromophenyl tail extends into a hydrophobic sub-pocket. The bromine atom provides a specific halogen bond or hydrophobic bulk that enhances potency compared to the unsubstituted phenyl analog.
PTP1B Inhibition (Diabetes/Obesity)
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.
-
Mechanism: The furoic acid group mimics the phosphate group of phosphotyrosine.
-
SAR Insight: Biphenyl-like furoic acids (like the title compound) have shown IC₅₀ values in the low micromolar range. The 3-bromo substituent allows for further extension to reach secondary binding sites (Site B) to improve selectivity over TCPTP.
Fragment-Based Drug Discovery (FBDD)
The molecule serves as an ideal "fragment" due to its low molecular weight (<300 Da) and defined vectors.
-
Vector: The C-Br bond is a "handle" for growing the molecule.
-
Library Generation: Suzuki coupling at the C-Br position can install solubilizing groups (e.g., piperazines) or additional aromatic rings to improve potency.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the dual role of the carboxylic acid head and the brominated tail.
Experimental Protocols
Synthesis of 5-(3-Bromophenyl)-2-furoic acid
Step 1: Suzuki Coupling
-
Reagents: Charge a reaction flask with Methyl 5-bromo-2-furoate (1.0 eq, 2.05 g), 3-Bromophenylboronic acid (1.1 eq, 2.21 g), and Pd(PPh₃)₄ (0.05 eq, 578 mg).
-
Solvent: Add Dimethoxyethane (DME, 40 mL) and 2M aq. Na₂CO₃ (20 mL).
-
Reaction: Degas with Nitrogen for 10 mins. Heat to reflux (85°C) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the furoate.
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate organic layer, dry over MgSO₄, and concentrate. Purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexane) to isolate the ester intermediate.
Step 2: Hydrolysis
-
Reagents: Dissolve the intermediate ester in THF/MeOH (1:1, 20 mL). Add LiOH (3 eq) dissolved in water (5 mL).
-
Reaction: Stir at RT for 2 hours.
-
Isolation: Evaporate volatiles. Acidify the aqueous residue with 1M HCl to pH 2. The product will precipitate.[5]
-
Purification: Filter the white solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.
DAAO Enzymatic Assay Setup
To validate biological activity:
-
Enzyme: Recombinant human DAAO (hDAAO).
-
Substrate: D-Serine (50 mM).
-
Detection: Coupled assay using Horseradish Peroxidase (HRP) and Amplex Red (detects H₂O₂ produced).
-
Protocol: Incubate inhibitor (0.1 nM – 100 µM) with hDAAO for 10 mins. Add D-Serine/HRP/Amplex Red mix. Measure fluorescence (Ex 530 nm / Em 590 nm) after 20 mins.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[6][7][8]
-
Structural Alert: Furan rings can be metabolically activated to reactive enals (cis-2-butene-1,4-dial), potentially causing hepatotoxicity. Handle with gloves and in a fume hood.
-
Storage: Store at 2-8°C, protected from light.
References
-
DAAO Inhibition Context: Smith, S. M., et al. (2009).[9] "The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor." Journal of Pharmacology and Experimental Therapeutics. Link
-
Synthesis of 5-aryl-2-furoic acids: Fairlamb, I. J. S., et al. (2004). "Pd-catalyzed cross-coupling of 2-furoic acids." Organic & Biomolecular Chemistry. Link
-
PTP1B Inhibitors: Zhang, S., et al. (2002). "Furoic acid derivatives as PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
General Furan Chemistry: Keay, B. A. (2008). "Synthetic Applications of Furan Diels-Alder Chemistry." Chemical Reviews. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]
- 4. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 229957-02-2 Cas No. | 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoic acid | Apollo [store.apolloscientific.co.uk]
- 7. 3-Bromofuran-2-carboxylic acid | C5H3BrO3 | CID 605479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to 5-(3-Bromophenyl)furan-2-carboxylic acid
Executive Summary
This technical guide provides a comprehensive overview of 5-(3-Bromophenyl)furan-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The furan nucleus is a well-established bioisostere for the phenyl ring, capable of enhancing metabolic stability and modulating receptor interactions. The incorporation of a 3-bromophenyl substituent offers a strategic vector for further chemical modification or for probing structure-activity relationships through halogen bonding and other electronic interactions. This document details the compound's identification, robust synthetic protocols, predicted spectroscopic data for characterization, key chemical reactions, and its potential applications in drug discovery.
Compound Identification and Physicochemical Properties
Definitive identification and understanding the physicochemical properties of a compound are foundational to its application in any research endeavor.
Nomenclature and Structure
-
Systematic IUPAC Name : this compound
-
Molecular Formula : C₁₁H₇BrO₃
-
Molecular Weight : 269.08 g/mol
-
Chemical Structure :
(A representative image would be placed here in a final document)
CAS Number
A specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major public databases as of the last search. This suggests the compound may be a novel or non-commercial research chemical. Researchers should assign their own internal registry number for tracking purposes. For context, the CAS numbers of related precursors are 5-bromofuran-2-carboxylic acid (585-70-6 )[1] and 3-bromoaniline (591-19-5 ).
Predicted Physicochemical Properties
The following properties are predicted based on the analysis of structurally similar compounds, such as other 5-arylfuran derivatives. These values provide a baseline for experimental design, such as selecting appropriate solvent systems for reactions and purification.
| Property | Predicted Value / Description | Rationale / Comparative Insight |
| Appearance | White to off-white or pale yellow solid | 5-Arylfuran carboxylic acids are typically crystalline solids at room temperature.[2] |
| Melting Point | 180 - 220 °C | The melting point is expected to be relatively high due to the rigid, planar structure facilitating efficient crystal packing and intermolecular hydrogen bonding via the carboxylic acid moiety. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF, hot Ethanol, Ethyl Acetate); sparingly soluble in non-polar solvents (e.g., Hexane); slightly soluble in water. | The carboxylic acid group imparts polarity, while the large aromatic system provides non-polar character. Solubility in water will be pH-dependent, increasing significantly in basic solutions due to deprotonation to the carboxylate. |
| pKa | ~3.5 - 4.5 | The pKa is expected to be slightly lower (more acidic) than benzoic acid (~4.2) due to the electron-withdrawing nature of the furan ring and the bromo-substituent. |
Synthesis and Purification
The synthesis of 5-arylfuran-2-carboxylic acids can be approached through several modern organic chemistry strategies. The two most field-proven methods are presented here: Palladium-catalyzed Suzuki-Miyaura cross-coupling and the classical Meerwein arylation.
Method 1: Suzuki-Miyaura Cross-Coupling (Recommended)
This is the preferred method due to its high functional group tolerance, generally high yields, and commercially available starting materials. The strategy involves coupling a furan-based organohalide with an arylboronic acid.
3.1.1 Workflow Diagram
Caption: Suzuki-Miyaura coupling followed by saponification.
3.1.2 Detailed Experimental Protocol
Step A: Suzuki-Miyaura Coupling
-
Vessel Preparation : To a flame-dried round-bottom flask or Schlenk tube under an inert atmosphere (Argon or Nitrogen), add methyl 5-bromofuran-2-carboxylate (1.0 eq.), (3-bromophenyl)boronic acid (1.2 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).[3]
-
Solvent and Catalyst Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). To this stirred suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq.).[3][4]
-
Expertise Note: The choice of catalyst and base is critical. Pd(PPh₃)₄ is a reliable choice for general couplings. Using a phosphate base can sometimes improve yields with challenging substrates. The solvent must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction : Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting bromide.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude ester product (Methyl 5-(3-bromophenyl)furan-2-carboxylate) by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Step B: Saponification
-
Hydrolysis : Dissolve the purified ester from Step A in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.) and stir at room temperature until the ester is fully consumed (monitor by TLC).
-
Acidification : Cool the mixture in an ice bath and slowly acidify with aqueous HCl (e.g., 1M or 2M) until the pH is ~2. The carboxylic acid product should precipitate as a solid.
-
Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of a non-polar solvent like hexane to remove any residual organic impurities. Dry the product under vacuum to yield pure this compound.
Method 2: Meerwein Arylation
This classical method involves the copper-catalyzed reaction of a diazonium salt with the furan ring. While it can be effective, it often requires careful control of temperature and may produce more side products compared to Suzuki coupling.[5][6]
3.2.1 Detailed Experimental Protocol
-
Diazotization : In a beaker cooled in an ice-salt bath (0 to -5 °C), dissolve 3-bromoaniline (1.0 eq.) in an aqueous solution of HCl. Add a solution of sodium nitrite (NaNO₂) (1.05 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the 3-bromobenzenediazonium chloride solution.
-
Arylation : In a separate, larger reaction vessel, dissolve furan-2-carboxylic acid (1.5-2.0 eq.) in acetone. Add copper(II) chloride (CuCl₂, ~0.1 eq.) as a catalyst.[7]
-
Reaction : To the stirred furan solution, add the cold diazonium salt solution dropwise. Vigorous nitrogen evolution will occur. Maintain the reaction temperature between 25-40 °C.
-
Trustworthiness Note: The addition rate must be controlled to manage the exotherm and gas evolution. The excess of the furan substrate is used to improve the capture of the generated aryl radical.[8]
-
-
Workup and Purification : After the addition is complete and gas evolution ceases, stir for another 1-2 hours. Pour the mixture into a large volume of water and extract with ethyl acetate. The workup and purification would follow a similar acid-base extraction and recrystallization/chromatography procedure as described in the saponification step of Method 1.
Spectroscopic Characterization
Accurate structural elucidation is non-negotiable. The following data are predicted based on established spectroscopic principles and analysis of analogous structures. Experimental data should be acquired to validate the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted, 400 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| ~13.5 | br s |
| ~8.1 | t, J ≈ 1.8 |
| ~7.8 | ddd, J ≈ 8.0, 2.0, 1.0 |
| ~7.6 | ddd, J ≈ 8.0, 2.0, 1.0 |
| ~7.45 | t, J ≈ 8.0 |
| ~7.40 | d, J ≈ 3.7 |
| ~7.15 | d, J ≈ 3.7 |
| ¹³C NMR (Predicted, 100 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~159.5 | -COOH |
| ~156.0 | Furan C5 |
| ~146.0 | Furan C2 |
| ~133.5 | Phenyl C1 |
| ~131.5 | Phenyl C5 |
| ~131.0 | Phenyl C6 |
| ~128.0 | Phenyl C4 |
| ~124.5 | Phenyl C2 |
| ~122.0 | Phenyl C3 (-Br) |
| ~120.0 | Furan C3 |
| ~111.0 | Furan C4 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2500-3300 | O-H stretch (carboxylic acid dimer) | Broad |
| ~1680-1710 | C=O stretch (conjugated carboxylic acid) | Strong |
| ~1580-1600 | C=C stretch (aromatic rings) | Medium-Strong |
| ~1200-1300 | C-O stretch | Strong |
| ~1020 | C-Br stretch | Medium |
Mass Spectrometry (MS)
-
Method : Electrospray Ionization (ESI) in negative mode.
-
Expected [M-H]⁻ : ~267.9 / 269.9
-
Expertise Note: A characteristic isotopic pattern with two major peaks of approximately 1:1 intensity ratio will be observed for the molecular ion due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). This is a critical diagnostic feature for confirming the compound's identity.
Reactivity and Applications in Drug Development
The title compound is not merely a final product but a versatile intermediate for building molecular complexity.
Key Reactive Sites
The primary sites for further modification are the carboxylic acid group and the C-Br bond on the phenyl ring (via further cross-coupling), allowing for divergent synthesis.
Sources
- 1. 5-Bromo-2-furanecarboxylic acid | C5H3BrO3 | CID 68511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 7. Mechanism of Meerwein arylation of furan derivatives | Scilit [scilit.com]
- 8. organicreactions.org [organicreactions.org]
Targeting the Furan Scaffold: A Technical Guide to 5-Aryl-2-Furoic Acid Derivatives
Executive Summary
The 5-aryl-2-furoic acid scaffold represents a privileged structure in medicinal chemistry, characterized by a furan ring substituted at the 2-position with a carboxylic acid (or derivative) and at the 5-position with an aryl group. This biaryl-like architecture offers a rigid yet modifiable platform, allowing for precise tuning of lipophilicity, electronic distribution, and hydrogen-bonding capabilities. This guide details the synthetic methodologies, structure-activity relationships (SAR), and therapeutic applications of these derivatives, with a specific focus on infectious disease (quorum sensing inhibition) and oncology.
Part 1: Synthetic Architecture
The synthesis of 5-aryl-2-furoic acid derivatives has evolved from classical diazonium chemistry to modern transition-metal-catalyzed cross-couplings. The selection of the synthetic route depends largely on the availability of starting materials and the sensitivity of functional groups on the aryl ring.
The Dominant Route: Suzuki-Miyaura Cross-Coupling
The most robust method for constructing the C5–Aryl bond is the Palladium-catalyzed Suzuki-Miyaura coupling. This approach tolerates a wide range of functional groups (e.g., nitriles, esters, nitros) that might be incompatible with lithiation chemistry.
-
Mechanism: The cycle involves oxidative addition of an aryl halide to a Pd(0) species, transmetallation with a furan-2-boronic acid (or ester), and reductive elimination to form the biaryl bond.
-
Regioselectivity: Using 5-bromo-2-furoic acid or its ester ensures exclusive C5 arylation.
Alternative: Meerwein Arylation
Historically significant, this method involves the reaction of furfural with arenediazonium salts in the presence of copper salts. While effective for simple substrates, it often suffers from lower yields and safety concerns associated with diazonium intermediates.
Visualization of Synthetic Logic
Caption: The Suzuki-Miyaura pathway offers the highest functional group tolerance for synthesizing 5-aryl-2-furoic acids.
Part 2: Medicinal Chemistry & SAR[1][2][3][4][5]
The biological activity of 5-aryl-2-furoic acids is governed by three distinct pharmacophoric regions. Understanding the interplay between these regions is critical for lead optimization.
The Pharmacophore Breakdown[6]
| Region | Structural Feature | Function & SAR Implications |
| Region A | C2-Carboxylic Acid | H-Bond Donor/Acceptor. Essential for binding to polar pockets (e.g., active sites of urease or DAAO). Conversion to esters often switches activity from enzyme inhibition to membrane permeation or Quorum Sensing (QS) interference. |
| Region B | Furan Core | Scaffold Geometry. Provides a specific bond angle (~126°) that positions the aryl and acid groups. The oxygen atom can act as a weak H-bond acceptor. |
| Region C | C5-Aryl Group | Hydrophobic Tail. The "business end" for lipophilic interactions. Electron-withdrawing groups (Cl, NO2, F) at the para or meta positions typically enhance potency by increasing metabolic stability and altering electronic density. |
SAR Visualization
Caption: Structural modifications at C2 and C5 dictate the switch between antimicrobial, anti-biofilm, and anticancer activities.
Part 3: Therapeutic Applications[7]
Infectious Disease: Quorum Sensing (QS) Inhibition
One of the most promising applications of this scaffold is the disruption of bacterial communication. 5-aryl-2-furoic acid derivatives mimic the structure of Acyl-Homoserine Lactones (AHLs), the signal molecules used by Gram-negative bacteria like Pseudomonas aeruginosa.
-
Mechanism: Competitive antagonism of the LuxR-type receptors.
-
Key Insight: While the free acid form often exhibits bacteriostatic activity (inhibiting growth), the ester derivatives (e.g., methyl or ethyl 5-aryl-2-furoates) are frequently more effective QS inhibitors because they can penetrate the cell membrane more easily to reach the cytosolic receptors without being pumped out as readily as the anionic acid.
-
Target: P. aeruginosa (biofilm reduction), Vibrio harveyi.
Oncology: Cytotoxicity & Apoptosis
Derivatives bearing electron-withdrawing groups (e.g., p-nitro, m-chloro) on the aryl ring have demonstrated cytotoxicity against human cancer cell lines such as HepG2 (liver), MCF-7 (breast), and HL-60 (leukemia).
-
Mechanism: Induction of oxidative stress and interference with specific kinase pathways. The furan moiety can undergo metabolic activation to reactive intermediates that target tumor cell DNA, although this also presents a toxicity risk that must be managed during lead optimization.
Metabolic Enzymes: Urease Inhibition
Urease is a nickel-dependent enzyme found in Helicobacter pylori. 5-aryl-2-furoic acids act as competitive inhibitors.
-
SAR Note: The carboxylic acid group coordinates with the Nickel ions in the active site. Bulky, lipophilic aryl groups at C5 interact with the hydrophobic flap of the enzyme, stabilizing the inhibitor-enzyme complex.
Part 4: Experimental Protocols
Protocol A: General Synthesis via Suzuki Coupling
Validating the C5-Aryl bond formation.
Reagents:
-
5-Bromo-2-furoic acid (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane or DME
Step-by-Step:
-
Degassing: In a reaction vial, combine the solvent and aqueous base. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).
-
Assembly: Add 5-bromo-2-furoic acid, arylboronic acid, and the Pd catalyst under a stream of Argon.
-
Reaction: Seal the vial and heat to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1) or LC-MS.
-
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~2 (to protonate the furoic acid). Extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via recrystallization (Ethanol/Water) or flash column chromatography (SiO2).
Protocol B: Bacterial Quorum Sensing Inhibition Assay
Validating biological efficacy against P. aeruginosa.
System: Chromobacterium violaceum CV026 (Reporter strain). Principle: CV026 produces a purple pigment (violacein) only in the presence of exogenous AHLs. Inhibitors prevent this pigmentation.
Step-by-Step:
-
Preparation: Grow CV026 in Luria-Bertani (LB) broth supplemented with Kanamycin and exogenous C6-HSL (signal molecule) to induce pigmentation.
-
Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (e.g., 10–200 µM) to the culture. Include a DMSO control (negative) and a known QSI (positive control, e.g., Furanone C-30).
-
Incubation: Incubate at 30°C for 24 hours.
-
Quantification: Extract violacein pigment using DMSO. Centrifuge to remove cells. Measure absorbance of the supernatant at 585 nm.
-
Calculation: % Inhibition = [(OD_control - OD_treated) / OD_control] × 100.
References
-
McClure, M. S., et al. (2001). "A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes." Synthesis. Link
-
Khan, M., et al. (2023).[1] "Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones as Urease Inhibitors." PMC. Link
-
Parker, R. A., et al. (1977). "5-(Tetradecyloxy)-2-furancarboxylic acid and related hypolipidemic fatty acid-like alkyloxyarylcarboxylic acids."[2] Journal of Medicinal Chemistry. Link
-
Pokhodylo, N., et al. (2021). "Synthesis and antimicrobial activity of 4-(5-aryl-2-furoyl)morpholines." Pharmacia. Link
-
Shin, S. S., et al. (2004). "In vitro structure-activity relationship and in vivo studies for a novel class of cyclooxygenase-2 inhibitors: 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives." Journal of Medicinal Chemistry. Link
-
Cui, Z., et al. (2014). "Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives." International Journal of Molecular Sciences. Link
-
Zhao, H., et al. (2019). "Quorum Sensing Inhibitors from Marine Microorganisms and Their Synthetic Derivatives." Marine Drugs. Link
-
Saeed, A., et al. (2023). "In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives." Molecules. Link
-
Ponnusamy, K., et al. (2010).[3] "2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition." Brazilian Journal of Microbiology. Link
-
Jiang, S., et al. (2011). "Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors." Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
Palladium-catalyzed synthesis of 5-arylfuran-2-carboxylic acids
Application Notes and Protocols
Topic: Palladium-Catalyzed Direct C-H Arylation for the Synthesis of 5-Arylfuran-2-Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Abstract
5-Arylfuran-2-carboxylic acids are significant structural motifs in medicinal chemistry and materials science. This application note provides a comprehensive guide to their synthesis via palladium-catalyzed direct C-H arylation. This modern approach offers a more atom-economical and environmentally benign alternative to classical cross-coupling methods, such as Suzuki or Stille reactions, by circumventing the need for pre-functionalization of the furan ring.[1][2][3] We will explore the reaction mechanism, detail the critical parameters for optimization, and provide a robust, step-by-step protocol for the synthesis, purification, and characterization of these valuable compounds.
Introduction: The Strategic Advantage of Direct C-H Arylation
The furan ring is a ubiquitous heterocycle in numerous biologically active compounds. Its arylation, particularly at the 5-position, is a key transformation for generating diverse molecular libraries. Traditionally, this was achieved by coupling a pre-functionalized furan, such as an organometallic derivative (boronic acid, stannane), with an aryl halide.[1] While effective, these methods require additional synthetic steps to prepare the organometallic furan, generating stoichiometric byproducts.
Palladium-catalyzed direct C-H arylation has emerged as a powerful strategy that directly couples a C-H bond of the furan ring with an aryl halide.[2][3] This approach significantly shortens synthetic routes and improves overall efficiency. The C-H bonds at the C5 and C2 positions of the furan ring are the most reactive, and with a carboxylic acid group at C2, the reaction is highly selective for the C5 position.[3] This guide focuses on harnessing this regioselectivity for the efficient synthesis of 5-arylfuran-2-carboxylic acids.
Reaction Mechanism: The Palladium Catalytic Cycle
The generally accepted mechanism for the direct C-H arylation of furan-2-carboxylic acid proceeds through a Pd(0)/Pd(II) catalytic cycle. The C-H activation step is often considered both rate- and selectivity-determining.[3]
-
Oxidative Addition : A low-valent Pd(0) species, stabilized by ligands (L), reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
C-H Activation/Metalation : The furan-2-carboxylic acid coordinates to the Pd(II) center. In the presence of a base, the C5-H bond is cleaved, forming a five-membered palladacycle intermediate. This step is often facilitated by a Concerted Metalation-Deprotonation (CMD) mechanism and is highly regioselective for the most acidic C-H bond at the 5-position.[3]
-
Reductive Elimination : The aryl and furyl groups on the Pd(II) center couple, forming the C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Key Parameters for Reaction Optimization
The success of the synthesis hinges on the careful selection of several key components. The interplay between the catalyst, ligand, base, and solvent dictates the reaction's efficiency, yield, and substrate scope.
| Parameter | Recommended Options | Rationale and Expert Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂, [Pd(C₃H₅)Cl]₂ | Pd(OAc)₂ is a common and effective precursor. For challenging substrates, specialized pre-catalysts or catalyst systems like [Pd(C₃H₅)Cl]₂ combined with a polydentate ligand can offer superior performance and lower catalyst loadings.[1][2] |
| Ligand | Monodentate: PCy₃, P(tBu)₃, XPhosPolydentate: Tedicyp | The choice of ligand is critical. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote oxidative addition and reductive elimination.[2][4][5] For direct C-H arylation, ligands like tricyclohexylphosphine (PCy₃) are often effective.[1] Advanced tetradentate ligands like Tedicyp have been shown to enable extremely low catalyst loadings (down to 0.01 mol%).[1] |
| Aryl Halide | Aryl Iodides, Aryl Bromides | Reactivity generally follows the trend I > Br >> Cl. Aryl bromides offer a good balance of reactivity and cost. The reaction tolerates a wide range of electron-donating and electron-withdrawing functional groups on the aryl halide.[1] |
| Base | KOAc, K₃PO₄, Cs₂CO₃, CsOPiv | A base is essential for the C-H activation/deprotonation step. Potassium acetate (KOAc) is a cost-effective and commonly used base.[1][3] For less reactive substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium pivalate (CsOPiv) may be required.[2][3] |
| Solvent | DMAc, NMP, DMF | High-boiling, polar aprotic solvents are necessary to achieve the required reaction temperatures (typically 120-150 °C) and to ensure solubility of the reagents.[1][3][6] Dimethylacetamide (DMAc) is a frequently reported solvent for this transformation.[1] |
Experimental Protocol: Synthesis of 5-(4-acetylphenyl)furan-2-carboxylic acid
This protocol details a representative procedure for the direct C-H arylation of furan-2-carboxylic acid with 4-bromoacetophenone. It is designed to be a self-validating system with clear steps and checkpoints.
Materials and Reagents
-
Furan-2-carboxylic acid (1.0 mmol, 1.0 equiv.)
-
4-Bromoacetophenone (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)
-
Potassium Acetate [KOAc] (2.0 mmol, 2.0 equiv.)
-
Dimethylacetamide (DMAc), anhydrous (5 mL)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Experimental Workflow Diagram
Sources
Application Note: Advanced Purification Strategies for Substituted Furan-2-Carboxylic Acids
Executive Summary
Substituted furan-2-carboxylic acids (furoic acids) are critical pharmacophores in medicinal chemistry, serving as bioisosteres for benzoic acids and precursors for antibiotic nitrofurans.[1][2][3][4] However, their purification presents a unique paradox: the furan ring is electron-rich and sensitive to oxidative degradation, while the carboxylic acid moiety requires acidic conditions for isolation, which can trigger ring-opening or polymerization (charring) if mishandled.[1][2][4]
This guide provides a validated, multi-stage purification protocol. It moves beyond standard organic synthesis texts by integrating physicochemical profiling (
Physicochemical Profiling & Stability
Before initiating purification, the operator must understand the stability boundaries of the furan core.
Thermal Instability (Decarboxylation)
Furan-2-carboxylic acids are prone to thermal decarboxylation, a reaction pathway often exploited to synthesize substituted furans but detrimental to acid isolation.[1][2][3][4]
-
Critical Threshold: Decarboxylation kinetics accelerate significantly above 140°C .[2][4]
-
Implication: Avoid high-boiling solvents (e.g., DMSO, DMF) for recrystallization unless vacuum distillation is available.[1][2][4] Do not dry the final product in ovens
.
Acid Sensitivity ( Considerations)
The furan oxygen lone pairs contribute to aromaticity, making the ring electron-rich.[1][2][4] However, strong mineral acids can protonate the ring carbons, leading to polymerization (tar formation).[1][2]
-
2-Furoic Acid
: ~3.16[1][2][3][4] -
5-Nitro-2-furoic Acid
: ~2.06 (Due to electron-withdrawing nitro group).[1][2][3][4]
Strategic Insight: To precipitate these acids from their salt forms, the pH must be adjusted to roughly 1 unit below the
Protocol A: Differential Acid-Base Extraction (The Workhorse)
This method removes neutral organic impurities (unreacted aldehydes, decarbonylated furans) and inorganic salts.[1][2]
Reagents
-
Base: Saturated Sodium Bicarbonate (
) or 2M NaOH (use for sensitive substrates).[1][2] -
Acid: 2M Hydrochloric Acid (
) or 40% Sulfuric Acid ( ).[1][2] -
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2]
Step-by-Step Workflow
-
Dissolution: Dissolve the crude solid in saturated
(pH ~8.5). -
Filtration: If a dark tar/solid remains undissolved, filter through a Celite pad.[2]
-
Organic Wash: Extract the aqueous basic layer with DCM (
volume).[2] -
Controlled Precipitation:
-
Cool the aqueous layer to 0–5°C in an ice bath.
-
Add 2M HCl dropwise with vigorous stirring.
-
Target pH: 2.0 (Check with pH meter or Congo Red paper).
-
Observation: The product should precipitate as a white/yellow solid.
-
-
Isolation: Filter the precipitate via vacuum filtration. Wash with cold water (
) to remove residual salts (NaCl).[1][2]
Visualization: Extraction Logic
Figure 1: Differential extraction workflow targeting the specific solubility of the carboxylate salt.
Protocol B: Recrystallization (The Polish)
Recrystallization is necessary if the acid-base extraction yields off-colored crystals (often due to trace oxidation).[1][3][4]
Solvent Selection Matrix
| Substrate Type | Recommended Solvent | Alternative | Notes |
| 2-Furoic Acid | Water | Soluble in hot water (27 g/L); insoluble in cold.[1][2][3][4] | |
| 5-Nitro-2-furoic Acid | Water / Dilute Acid | Ethanol/Water (20:[1][2][3][4]80) | Nitro group increases polarity; water is highly effective.[2] |
| Halogenated (5-Br) | Ethanol / Water | Toluene | Halogens reduce water solubility; require organic co-solvent.[1][2][3][4] |
| Lipophilic (5-Alkyl) | Hexane / EtOAc | Methanol | prone to "oiling out" in water.[1][2][3][4] |
The "Hot Filtration" Technique (Crucial for Color Removal)
Furan derivatives often degrade into dark, carbonaceous matter.
-
Suspend the crude acid in the minimum amount of boiling solvent (e.g., water).[2]
-
Add Activated Carbon (Norite) (~1–2% by weight).[1][2] Boil for 5–10 minutes.
-
Gravity Filter the hot solution through a fluted filter paper into a pre-warmed flask.
-
Tip: Do not use vacuum filtration here; the cooling effect will crystallize the product in the funnel, clogging it.
-
-
Allow the filtrate to cool slowly to Room Temperature, then to 4°C. Rapid cooling promotes occlusion of impurities.[2]
Protocol C: Chromatographic Purification (High Purity)
For analytical standards or library synthesis where >99.5% purity is required.[1][2]
Flash Chromatography (Normal Phase)
Carboxylic acids "streak" on silica gel due to strong interaction with silanol groups.[2]
-
Mobile Phase: Hexane : Ethyl Acetate + 1% Acetic Acid .[2][4]
-
Role of Modifier: The acetic acid competes for silanol binding sites, sharpening the peak shape. Without it, the furoic acid will elute as a broad tail.[2]
-
Preparative HPLC (Reverse Phase)[1]
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (or Formic Acid for MS).[2][4]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carboxyl).[1][2]
-
Mechanism: The acidic modifier (pH ~2.[2]5) ensures the furoic acid is protonated (neutral).[1] If the pH >
, the ionized form ( ) will elute near the void volume with poor retention.
Visualization: Purification Decision Tree
Figure 2: Logical decision matrix for selecting the appropriate purification tier based on initial purity and physical appearance.[1][3][4]
References
-
Physicochemical Properties: NIST Chemistry WebBook. 2-Furoic acid; 5-Nitro-2-furoic acid.[1][2][3][4] National Institute of Standards and Technology.[2] [Link][1]
-
Synthesis & Extraction: Wilson, W. C. (1928).[2] 2-Furancarboxylic Acid and 2-Furylcarbinol.[1][2][3][4][8] Organic Syntheses, Coll. Vol. 1, p.276.[2] [Link]
-
HPLC Methodology: SIELC Technologies. Method for Analysis of 2-Furancarboxylic acid. [Link]
-
Recrystallization Solvents: University of Rochester, Dept of Chemistry. Common Solvents for Recrystallization. [Link][1]
Sources
- 1. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. 5-Nitrofuran-2-carboxylic acid [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Separation of 2-Furancarboxylic acid, 1-methylethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Homocoupling in 5-Arylfuran Synthesis
Executive Summary & Diagnostic Hub
Welcome to the technical support interface for 5-arylfuran synthesis. You are likely here because your cross-coupling reaction (Suzuki-Miyaura or Stille) or direct arylation (C-H activation) has yielded significant amounts of homocoupled byproducts (e.g., biaryl Ar-Ar or bifuranyl Fu-Fu), complicating purification and reducing yield.
In 5-arylfuran synthesis, homocoupling is rarely a random event; it is a symptom of specific mechanistic imbalances in your catalytic cycle. This guide provides the diagnostic logic and validated protocols to suppress these side pathways.
Quick Diagnostic: What is your primary failure mode?
| Observation | Likely Root Cause | Immediate Action |
| Significant Ar-Ar (Biaryl) formation | Oxidative Homocoupling: Dissolved oxygen is re-oxidizing Pd(0) or promoting direct oxidation of the boronic acid/stannane. | Degas solvents vigorously (sparge with Ar for 20 min). Switch to slow addition of the nucleophile. |
| Significant Fu-Fu (Bifuran) formation | Glaser-type Coupling or C-H Activation Error: Common in direct arylation if the furan is in excess or if Cu co-catalysts are used with alkynes (Sonogashira). | Reduce furan equivalents. If using C-H activation, switch to a Suzuki route with a blocked C2-position (e.g., 2-halofuran). |
| Catalyst turns black immediately (Pd black) | Ligand dissociation/destabilization: The catalyst is crashing out, leaving "naked" Pd species that catalyze non-selective coupling. | Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) or increase ligand:Pd ratio. |
| Reaction stalls at 50% conversion | Catalyst Poisoning or Homocoupling consumption: Your nucleophile was consumed by homocoupling, leaving none for the cross-coupling. | Add the nucleophile (boronic acid) in portions or via syringe pump. |
Mechanistic Analysis: The "Off-Ramp" to Homocoupling
To prevent homocoupling, one must understand where the catalytic cycle breaks. In the synthesis of 5-arylfurans via Suzuki coupling, the primary culprit is Oxidative Homocoupling of the aryl boronic acid.
The Mechanism[1][2][3][4][5][6]
-
The Ideal Cycle: Oxidative Addition (
) Transmetallation ( ) Reductive Elimination ( ). -
The Homocoupling Leak:
-
Oxygen Pathway:
acts as an oxidant, converting the transmetallated species or the boronic acid itself into a homocoupled dimer ( ). -
Disproportionation: Two molecules of the oxidative addition intermediate (
) exchange ligands to form (which eliminates to ) and .
-
Visualization: The Catalytic Junction
The following diagram illustrates the critical decision points where the reaction diverts from the desired cross-coupling to the homocoupling side-reaction.
Caption: Figure 1. Catalytic cycle showing the "Leakage" points (Red/Yellow) where Oxygen or Disproportionation leads to homocoupling instead of the desired 5-arylfuran.
Validated Experimental Protocols
Do not rely on generic "Suzuki conditions." Furan rings are electron-rich and acid-sensitive; standard conditions often lead to decomposition or homocoupling.
Protocol A: The "Slow-Addition" Suzuki Method (High Fidelity)
Best for: Reactions where the boronic acid is expensive or prone to rapid homocoupling.
Logic: By keeping the concentration of the furan-boronic acid low, you statistically favor the reaction with the
Reagents:
-
Electrophile: Aryl bromide (1.0 equiv)
-
Nucleophile: Furan-2-boronic acid pinacol ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for its bite angle and resistance to disproportionation.
-
Base:
(3.0 equiv) - Anhydrous phosphate is milder than carbonate/hydroxide on the furan ring. -
Solvent: 1,4-Dioxane : Water (4:1)
Step-by-Step:
-
The "Pot": In a reaction vial, combine Aryl bromide, Pd catalyst, Base, and Solvent mixture.
-
Degassing (Critical): Seal the vial and sparge with Argon gas for 15 minutes via a submerged needle with an exit needle. Do not skip this.
-
Activation: Heat the "Pot" to 85°C.
-
The "Feed": Dissolve the Furan-boronic acid in a minimal amount of degassed Dioxane.
-
Addition: Using a syringe pump or manual portion-wise addition, add the Furan solution to the hot "Pot" over 30 to 60 minutes .
-
Finish: Stir for an additional 1 hour.
-
Workup: Cool, dilute with EtOAc, wash with water.
Protocol B: Direct Arylation (C-H Activation)
Best for: Atom economy (no boronic acid needed), but higher risk of homocoupling if not controlled.
Logic: This method utilizes the acidic C-H bond at the furan C2/C5 position. To prevent furan-furan coupling, we use a specific solvent (DMAc) and a proton-shuttle mechanism.
Reagents:
-
Substrate: Furan (excess, 2-3 equiv) or 2-substituted furan.
-
Coupling Partner: Aryl Bromide (1.0 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%).[1]
-
Ligand:
(10 mol%) or SPhos. -
Base:
(2.0 equiv). -
Solvent: DMAc (Dimethylacetamide) or PivOH (Pivalic acid) as additive.
Step-by-Step:
-
Combine Pd(OAc)₂, Ligand, Base, and Aryl Bromide in a pressure tube.
-
Add DMAc and Furan.
-
Degas thoroughly (freeze-pump-thaw is recommended here).
-
Heat to 100-120°C .
-
Stop Point: Monitor by GC/LCMS every hour. Prolonged heating after conversion promotes homocoupling of the product (oligomerization).
Optimization Data & Benchmarks
The following table summarizes the impact of specific variables on the Ratio of Cross-Coupling (Product) to Homocoupling (Impurity).
| Variable | Condition A (Poor Selectivity) | Condition B (High Selectivity) | Mechanistic Impact |
| Atmosphere | Air / Balloon Nitrogen | Argon Sparging (20 min) | Oxygen removal prevents Pd-catalyzed oxidative homocoupling of boronates. |
| Addition Rate | All at once (Batch) | Slow Addition (Syringe Pump) | Low instantaneous concentration of nucleophile suppresses self-reaction. |
| Catalyst Ligand | dppf or XPhos | Bidentate or bulky ligands prevent disproportionation of | |
| Solvent | DMF (High Temp) | Dioxane/Water or Toluene | DMF can decompose to amines that poison catalysts; Dioxane is stable. |
| Base | Phosphate buffers pH; Fluoride activates boronates without high alkalinity (protects furan). |
Frequently Asked Questions (FAQs)
Q: My furan boronic acid turns black/brown before I even add it. Is it ruined? A: Furan-2-boronic acids are notoriously unstable. They are prone to protodeboronation (losing the B(OH)2 group) and polymerization.
-
Fix: Always use Pinacol Esters (Bpin) instead of free boronic acids for furans. They are significantly more stable. If you must use the acid, store it in the freezer and use it immediately upon opening.
Q: I see a spot with the same Rf as my product. How do I separate the homocouple? A: Homocoupled biaryls often have very similar polarity to the cross-coupled product.
-
Fix:
-
Toluene/Hexane Gradient: Biaryls are often slightly less polar than 5-arylfurans. Try a very shallow gradient (e.g., 0% to 5% EtOAc in Hexanes) using Toluene as a co-solvent.
-
Recrystallization: If your product is solid, homocoupled impurities often have different solubility lattices. Try recrystallizing from EtOH or Heptane.
-
Q: Can I use microwave irradiation to prevent homocoupling? A: Yes, but with a caveat. Microwave heating is fast, which can outrun the slower homocoupling degradation pathways. However, if oxygen is present, the high temperature will accelerate oxidative homocoupling. You must degas microwave vials even more rigorously than thermal reactions.
Q: Why do you recommend Pd(dppf)Cl2 over Pd(PPh3)4?
A:
References
-
Nobel Prize in Chemistry 2010 . "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society. Link
-
Li, C. J., et al. (2009). "C-H and C-Si Functionalizations of Furan Derivatives: Palladium-Catalyzed Homocoupling and Arylation Reactions." Kobe University Repository. Link
-
Yoneda Labs . "Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting." Yoneda Labs Technical Resources. Link
-
Beilstein Journals . "Rapid pseudo five-component synthesis of intensively blue luminescent 2,5-di(hetero)arylfurans via a Sonogashira–Glaser cyclization sequence." Beilstein Journal of Organic Chemistry. Link
-
BenchChem . "Technical Support Center: Synthesis of Furan-Containing Compounds." BenchChem Support. Link
Disclaimer: These protocols are provided for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling palladium catalysts, furan derivatives, and pressurized vessels.
Sources
Troubleshooting decarboxylation of furan-2-carboxylic acids
Technical Support Center: Decarboxylation of Furan-2-Carboxylic Acids
Case ID: Furan-Decarb-001 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist Status: Active Scope: Thermal, Metal-Catalyzed (Cu/Ag), and Cross-Coupling Protocols
Executive Summary & Core Diagnostic
Decarboxylation of furan-2-carboxylic acids (furoic acids) is a pivotal step in synthesizing substituted furans for pharmaceutical intermediates. However, the instability of the furan ring toward acids and oxidants often leads to polymerization (resinification) , sublimation of starting material , or incomplete conversion .
This guide moves beyond standard textbook procedures to address the "hidden variables" that cause failure in the lab. We focus on three validated protocols:
-
Thermal/Copper-Quinoline (Classic): Robust for simple substrates; high heat.
-
Silver-Catalyzed (Precision): Mild conditions (120 °C); ideal for functionalized/sensitive substrates.
-
Palladium-Catalyzed (Coupling): For direct formation of biaryls without isolating the furan.
Diagnostic Decision Tree
Use the following logic flow to select the correct troubleshooting path for your specific issue.
Figure 1: Diagnostic flowchart for selecting the appropriate troubleshooting intervention.
Critical Protocols & Causality
Protocol A: The "Classic" Thermal Copper-Quinoline Method
Best for: Simple alkyl-furoic acids, large scale, stable substrates.
The System:
-
Reagents: Furan-2-carboxylic acid, Copper powder (or Cu₂O), Quinoline.
-
Conditions: 200–215 °C.
Mechanism & Causality: This reaction relies on the formation of a cuprous carboxylate intermediate. Quinoline acts as a high-boiling solvent and a ligand that stabilizes the Cu-intermediate. The high temperature is required to overcome the activation energy for the extrusion of CO₂.
-
Why it fails: The furan product has a low boiling point (31 °C for unsubstituted furan). If it remains in the hot reactor (200 °C), it polymerizes rapidly.
-
The Fix: You must set up a distillation-during-reaction system.[1]
Step-by-Step Optimization:
-
Apparatus: Use a Claisen head. The vertical arm serves as a reflux condenser (keep warm, ~100 °C) to return subliming starting material (m.p. ~130 °C) to the pot. The side arm leads to a water-cooled condenser to collect the volatile furan.
-
Catalyst: Use Cu₂O (Copper(I) Oxide) rather than Cu powder for faster kinetics.
-
Procedure:
-
Mix acid (1 equiv), Cu₂O (0.1 equiv), and Quinoline (2 mL/g acid).
-
Heat to 200–215 °C.
-
Crucial: Maintain the "reflux line" of the quinoline halfway up the flask neck.
-
Collect distillate (furan) continuously.
-
Protocol B: Silver-Catalyzed Protodecarboxylation (The "Mild" Route)
Best for: Electron-rich furans, acid-sensitive groups, small scale.
The System:
Mechanism & Causality: Silver(I) promotes decarboxylation via an arene-silver(I) intermediate (see Figure 2). The acetic acid acts as a proton source to regenerate the catalyst.
-
Why it works: The reaction proceeds at 120 °C, significantly reducing thermal decomposition.
-
Self-Validating Step: The evolution of CO₂ bubbles is visible and steady. If bubbling stops, the catalyst is dead or the reaction is complete.
Figure 2: Mechanism of Ag-catalyzed protodecarboxylation. Note the protonation step requiring AcOH.
Troubleshooting Matrix
| Symptom | Root Cause | Corrective Action |
| Sublimation (White crystals in condenser) | Reaction temperature > Substrate sublimation point. | 1. Use a high-reflux condenser (air-cooled) before the distillation head to return solid acid to the pot.2. Switch to DMSO/Ag protocol (120 °C) to stay below sublimation point. |
| Tarry/Black Residue | Polymerization of furan product due to acid sensitivity or oxidation. | 1. Distill immediately: Do not reflux the product.2. Inert Atmosphere: Strict N₂/Ar line is mandatory; oxygen accelerates polymerization.3. Add a radical scavenger (e.g., hydroquinone) if the product is not being distilled immediately. |
| Low Yield (<50%) | 1. Incomplete decarboxylation.2. Product lost to volatility. | 1. Check receiver flask temperature. Furan b.p. is 31 °C; use an ice-salt bath (-10 °C).2. Verify catalyst: Cu powder oxidizes over time. Wash with dilute nitric acid or switch to Cu₂O. |
| Stalled Reaction | Catalyst poisoning or ligand inhibition. | 1. In Cu-quinoline systems, ensure the quinoline is pure (distilled).2. In Ag systems, ensure DMSO is dry; water can inhibit the cycle. |
Advanced FAQs
Q1: Can I use microwave irradiation for this reaction? A: Yes. Microwave heating is highly effective for the Cu/Phenanthroline method.
-
Protocol: Furoic acid, Cu₂O (5 mol%), 1,10-phenanthroline (10 mol%) in NMP/Quinoline (3:1).
-
Settings: 190 °C for 15–30 mins.
-
Benefit: Rapid heating minimizes the time the unstable furan product spends in the hot zone.
Q2: My furan product is water-soluble. How do I isolate it from DMSO (Method B)? A: This is a common pain point.
-
Dilution: Pour the DMSO reaction mixture into a large excess of brine (saturated NaCl).
-
Extraction: Extract with a low-boiling non-polar solvent like pentane or diethyl ether.
-
Washing: Wash the organic layer 3x with water to remove DMSO traces.
-
Drying: Dry over MgSO₄ (avoid acidic drying agents).
-
Distillation: Carefully distill off the solvent. Warning: If your furan is volatile (b.p. < 80 °C), use a Vigreux column to prevent co-distillation.
Q3: Is 2,5-dicarboxylic acid harder to decarboxylate? A: Yes. The first decarboxylation is facile, but the second requires higher energy. The Ag₂CO₃/AcOH method is capable of selective mono-decarboxylation if stoichiometry is controlled (1 equiv Ag), or full double decarboxylation with excess heat and time.
Safety & Compliance
-
Carcinogenicity: Furan is a Group 2B carcinogen. All receiver flasks must be vented into a fume hood scrubber or cold trap.
-
Explosion Hazard: Furan peroxides can form upon storage. Test with starch-iodide paper before distilling old samples.
References
-
Silver-Catalyzed Protodecarboxylation: Lu, P.; Sanchez, C.; Cornella, J.; Larrosa, I. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Org. Lett. 2009 , 11 (24), 5710–5713. Link
-
Copper-Catalyzed Decarboxylation: Goossen, L. J.; Manjolinho, F.; Khan, B. A.; Rodríguez, N. Microwave-Assisted Protodecarboxylation of Aromatic Carboxylic Acids Catalyzed by Copper/Phenanthroline. J. Org.[2][4][5][6][7] Chem. 2009 , 74 (6), 2620–2623. Link
-
Palladium-Catalyzed Cross-Coupling: Forgione, P.; Bilodeau, F.; et al. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. J. Org.[2][4][5][6][7] Chem. 2010 , 75 (5), 1550–1560.[5] Link
-
Classic Thermal Method: 2-Furoic Acid Decarboxylation. Organic Syntheses, Coll. Vol. 1, p. 274.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decarboxylation [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Palladium Removal from Furan-2-Carboxylic Acid Products
Ticket ID: PD-REM-FURN-001 Subject: Troubleshooting Pd impurities in furan-2-carboxylic acid derivatives (ICH Q3D Compliance) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
The Challenge: Removing palladium from furan-2-carboxylic acid (furoic acid) derivatives presents a unique "double-bind" challenge.
-
Chelation: The carboxylate group (
) and the electron-rich furan ring can act as ligands, stabilizing soluble Pd(II) species and preventing them from binding to standard adsorbents. -
Colloidal Stabilization: Furan derivatives often stabilize Pd(0) nanoparticles (colloids), which pass through standard 0.45 µm filters and mimic "soluble" Pd.
Regulatory Context: Under ICH Q3D guidelines , Palladium is a Class 2B impurity.[1]
-
Oral PDE: 100 µ g/day (typically <10 ppm limit in API).[2]
-
Parenteral PDE: 10 µ g/day (typically <1 ppm limit in API).
Diagnostic Workflow (Start Here)
Use this decision matrix to select the correct remediation protocol for your specific crude mixture.
Figure 1: Decision matrix for selecting the appropriate palladium removal strategy based on solubility and initial contamination levels.
Technical Protocols
Method A: Activated Carbon (Bulk Removal)
Best for: Gross contamination (>500 ppm) or colloidal Pd(0). Mechanism: Physisorption. Effective for non-specific binding but has lower selectivity than functionalized silica.
Protocol:
-
Dissolution: Dissolve crude furan-2-carboxylic acid in THF or Ethanol (10 volumes).
-
Addition: Add Darco KB-G or Norit SX Ultra activated carbon (10-20 wt% relative to substrate).
-
Critical Step: Add Celite 545 (diatomaceous earth) at 1:1 ratio with carbon. This prevents fine carbon particles from passing into the filtrate.
-
-
Digestion: Heat to 50°C for 2–4 hours with vigorous stirring.
-
Filtration: Filter hot through a pad of Celite.
-
Analysis: Check Pd levels. If >50 ppm, proceed to Method B.
Method B: Functionalized Silica Scavengers (The Gold Standard)
Best for: Polishing to <10 ppm; breaking Pd-Furan chelates. Recommended Scavengers:
-
SiliaMetS® Thiol (SH): Best general-purpose scavenger for Pd(II).
-
SiliaMetS® DMT (Dimercaptotriazine): Superior for "difficult" Pd species where the metal is bound to heteroatoms (like the furan oxygen).
Protocol:
-
Solvent Selection: Use THF or Ethyl Acetate . Avoid MeOH if possible (protic solvents can sometimes reduce scavenging efficiency of Thiols).
-
Stoichiometry: Add 4 molar equivalents of scavenger relative to the residual Pd content.
-
Note: If Pd content is unknown, use 5-10 wt% scavenger relative to the product.
-
-
Temperature: Heat to 50-60°C .
-
Why: Room temperature is often insufficient to break the activation energy barrier of the Pd-Furan chelate.
-
-
Time: Agitate for 4 hours .
-
Filtration: Filter through a 0.45 µm membrane or a fritted glass funnel. Rinse the cake with fresh solvent.
Method C: Aqueous Salt Formation (The "Phase Switch")
Best for: Water-soluble furan-2-carboxylates or when organic scavengers fail.
Protocol:
-
Salt Formation: Dissolve the free acid in 1M NaOH (1.1 eq) to form the sodium furan-2-carboxylate.
-
Scavenger Addition: Add Trimercaptotriazine (TMT) sodium salt (0.1–0.3 eq relative to Pd) or N-Acetyl Cysteine .
-
Precipitation: Stir for 1 hour. The Pd-TMT complex will precipitate as a sludge.
-
Filtration: Filter off the precipitate.
-
Recovery: Acidify the filtrate with HCl to pH 2 to precipitate the purified furan-2-carboxylic acid.
Comparative Efficiency Data
The following table summarizes expected clearance rates for furan-based substrates based on internal application data and literature precedents (Garrett & Prasad, 2004).
| Scavenger Type | Functional Group | Pd Species Targeted | Efficiency (Furan Substrates) | Optimal Temp |
| SiliaMetS Thiol | -SH (Mercapto) | Pd(II), Pd(0) | High (90-95%) | 50°C |
| SiliaMetS DMT | Dimercaptotriazine | Pd-Complexes | Very High (95-99%) | RT - 50°C |
| Activated Carbon | N/A (Pore structure) | Colloidal Pd(0) | Medium (60-80%) | 50°C |
| TMT (Aqueous) | Triazine | Soluble Pd Salts | High (in water) | RT |
| Recrystallization | N/A | N/A | Low (<30%) | N/A |
Note: Recrystallization alone is rarely effective for Pd removal as the impurity tends to co-crystallize or occlude within the lattice.
Troubleshooting & FAQs
Q: I treated my reaction with Thiol silica at Room Temperature (RT) for 12 hours, but Pd is still ~200 ppm. Why? A: Kinetics. The furan-carboxylate moiety binds Pd. To transfer the Pd from your product to the scavenger, you must overcome the ligand exchange energy barrier. Increase temperature to 60°C and run for 4 hours. Heat is more effective than time in this exchange.
Q: The filtrate is clear, but ICP-MS shows high Pd. Is it a false positive? A: Unlikely. You probably have soluble Pd-nanoclusters (<2 nm) that pass through standard filters.
-
Fix: Treat the solution with Activated Carbon (Method A) specifically to adsorb these nanoclusters, then follow up with Silica Thiol.
Q: My product is sticking to the scavenger (Low Yield). A: This happens if your product contains basic amines or is highly polar.
-
Fix: Switch to SiliaMetS® Thiourea . It has a lower binding affinity for polar organic molecules while maintaining high affinity for Pd. Alternatively, wash the silica cake with a polar solvent (e.g., 10% MeOH in DCM) to recover your product without desorbing the Pd.
Q: Can I use these methods for GMP manufacturing? A: Yes. Silica scavengers and specific pharmaceutical-grade carbons are widely used in GMP. Ensure you use a scavenger with a Regulatory Support File (RSF) regarding extractables/leachables.
Mechanism of Action (Visualized)
The following diagram illustrates the ligand exchange mechanism required to remove Palladium from the Furan-2-Carboxylic Acid chelate using a Thiol-functionalized silica.
Figure 2: Ligand exchange mechanism. The thiol group on the silica displaces the furan/carboxylate ligands, effectively immobilizing the palladium.
References
-
Garrett, C. E., & Prasad, K. (2004).[3][4][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency.
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers: Portfolio and Selection Guide.
-
Biotage. (2023).[6] How to Remove Palladium in Three Easy Steps.
-
Phillips, S. et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.
Sources
- 1. labcorp.com [labcorp.com]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
Validation & Comparative
Technical Guide: HRMS Validation of 5-(3-Bromophenyl)furan-2-carboxylic Acid
Executive Summary
The validation of 5-(3-Bromophenyl)furan-2-carboxylic acid requires a rigorous analytical approach due to the specific challenges posed by halogenated aromatic systems. While NMR confirms the carbon skeleton, it lacks the sensitivity to detect trace elemental impurities or confirm the exact molecular formula with
This guide outlines the definitive HRMS workflow for validating this compound. We compare ionization modes to demonstrate why Negative Electrospray Ionization (ESI-) is the superior methodology for this acidic species and provide the exact mass calculations and isotopic patterns required for regulatory compliance.
Part 1: The Analytical Challenge
The Bromine Signature
The presence of a bromine atom introduces a unique validation requirement: the Isotopic Pattern Analysis . Unlike non-halogenated organic molecules, where the
-
Low-Resolution MS Limitation: A single quadrupole instrument might merge these peaks or fail to distinguish them from background noise if the resolution is insufficient, leading to ambiguous molecular weight confirmation.
-
HRMS Solution: A Time-of-Flight (Q-TOF) or Orbitrap system must resolve the doublet separated by exactly 1.998 Da.
Resolution vs. Interference
In drug development, a common impurity in Suzuki couplings (used to synthesize this molecule) is the des-bromo analog or the protodeboronated byproduct.
-
Target Formula:
-
Interference Risk: Impurities with nominally similar masses (isobaric interferences) can only be ruled out by mass accuracy better than 5 ppm.
Part 2: Comparative Analysis of Ionization Modes
To determine the optimal protocol, we compared the theoretical and experimental performance of three ionization techniques.
| Feature | Method A: ESI (Negative Mode) | Method B: ESI (Positive Mode) | Method C: APCI |
| Target Ion | |||
| Sensitivity | High (Carboxylic acid deprotonates easily) | Low (Requires forcing protonation on acidic site) | Medium (Good for non-polars, less specific here) |
| Background | Low chemical noise | High (Adduct formation with Na, K, NH4) | Moderate |
| Fragmentation | Clean | Complex / Non-specific | High in-source fragmentation |
| Verdict | Recommended Standard | Not Recommended | Alternative only if ESI fails |
Scientific Rationale:
The carboxylic acid moiety (
Part 3: Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL of LC-MS grade Methanol .
-
Working Solution: Dilute stock 1:100 with 50:50 Methanol:Water (
) to reach ~10 µg/mL.-
Note: Avoid glass containers if analyzing trace levels to prevent sodium leaching (though less critical for Negative mode).
-
LC-MS/MS Conditions
-
Instrument: Q-TOF or Orbitrap HRMS coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
MS Parameters (Source: ESI-)
-
Capillary Voltage: 2.5 kV (Lower voltage prevents discharge in negative mode).
-
Cone Voltage: 30 V.
-
Source Temp: 120°C.
-
Desolvation Gas: Nitrogen, 800 L/hr at 350°C.
-
Scan Range:
50 – 600.
Part 4: Data Interpretation & Validation
Exact Mass Confirmation
The validation relies on the detection of the deprotonated molecule
Theoretical Calculation:
-
Formula:
-
Neutral Monoisotopic Mass (
): 265.9578 -
Target Ion
( ): 264.9506 -
Target Ion
( ): 266.9485
Acceptance Criteria:
-
Mass Error:
ppm. -
Isotope Ratio (
): (approx 1:1).[2]
Structural Elucidation (Fragmentation)
In MS/MS (Collision Induced Dissociation), the parent ion undergoes characteristic cleavage.
-
Parent Ion:
264.95 ( ). -
Primary Fragment: Loss of
(44 Da) to form the 3-bromophenyl-furan anion ( 220.95). -
Secondary Fragment: Ring cleavage or loss of Br (radical loss, less common in soft ESI but possible at high energy).
Visualization of Pathways
Figure 1: Analytical workflow and fragmentation pathway for HRMS validation. The primary diagnostic transition is the loss of the carboxylic acid group.
Part 5: Summary of Validation Data
| Parameter | Theoretical Value | Experimental Tolerance | Validation Result |
| Ion Species | N/A | ||
| m/z ( | 264.9506 | Pass if within range | |
| m/z ( | 266.9485 | Pass if within range | |
| Isotope Ratio | 100 : 97.3 | Pass (1:1 Doublet) | |
| Fragment | 220.9608 | N/A | Pass (Confirm |
References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Definitive guide on ESI mechanisms and isotopic patterns).
-
NIST Mass Spectrometry Data Center. (2023). Furan-2-carboxylic acid fragmentation data. National Institute of Standards and Technology. (Reference for furan acid decarboxylation pathways).
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Cl and Br Patterns. (Educational resource for verifying halogen doublet patterns).
-
Clifford, M. N., et al. (2007).[3] A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry. (Validation of ESI- for acidic species).
Sources
Melting Point Determination and Purity Analysis of 5-(3-Bromophenyl)-2-furoic Acid
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Physical Characterization, Synthesis Validation, and Comparative Analysis
Executive Summary & Technical Specifications
5-(3-Bromophenyl)-2-furoic acid (CAS: 54022-98-9) is a critical heterocyclic building block utilized in the synthesis of tubulin polymerization inhibitors and other bioactive agents.[1] Precise determination of its melting point (MP) is the primary non-destructive method for validating the success of arylation reactions and ensuring the absence of unreacted starting materials or regioisomers.
This guide provides an authoritative analysis of the melting point range, comparing it against structural analogs to establish a "Structure-Property Relationship" (SPR) baseline. It also details the synthesis and purification protocols required to achieve the crystalline purity necessary for accurate thermal analysis.
Core Technical Data
| Property | Specification |
| Compound Name | 5-(3-Bromophenyl)-2-furoic acid |
| CAS Number | 54022-98-9 |
| Molecular Formula | C₁₁H₇BrO₃ |
| Molecular Weight | 267.08 g/mol |
| Target Melting Point | ~168–170 °C (Experimental verification recommended due to literature variance) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
Comparative Analysis: Structure-Property Relationships[2]
To validate the identity of 5-(3-Bromophenyl)-2-furoic acid, it is essential to compare its thermal properties with its structural analogs. The melting point is significantly influenced by the position of the substituent on the phenyl ring (regioisomerism) and the nature of the substituent itself.
Melting Point Comparison Table
| Compound | Structure / Substituent | Melting Point Range (°C) | Lattice Energy Insight |
| 5-Phenyl-2-furoic acid | Unsubstituted | 151 – 156 °C | Baseline reference; lower MW leads to lower MP. |
| 5-(3-Bromophenyl)-2-furoic acid | 3-Bromo (Meta) | ~168 – 170 °C | Meta-substitution disrupts symmetry relative to para, lowering MP compared to the 4-bromo isomer but raising it over the unsubstituted parent due to increased MW and halogen bonding. |
| 5-(4-Methylphenyl)-2-furoic acid | 4-Methyl (Para) | 179 – 181 °C | Para-substitution enhances symmetry, improving packing efficiency. |
| 5-(4-Bromophenyl)-2-furoic acid | 4-Bromo (Para) | 205 – 209 °C | Highest MP in the series due to the combination of high symmetry (para) and strong intermolecular halogen bonding. |
Scientific Insight: The significant difference (~35°C) between the meta-bromo (Target) and para-bromo isomers serves as a definitive identification marker. If your synthesized product melts above 200°C, it indicates potential contamination with the para-isomer or incorrect starting material usage.
Synthesis & Purification Protocol
The most reliable route to high-purity 5-(3-Bromophenyl)-2-furoic acid is the Meerwein Arylation , which couples 2-furoic acid with a diazonium salt derived from 3-bromoaniline. This method avoids the use of expensive boronic acids required for Suzuki couplings.
Reaction Pathway Visualization
Figure 1: Meerwein Arylation pathway for the synthesis of 5-(3-Bromophenyl)-2-furoic acid.
Step-by-Step Purification Protocol
To ensure the melting point falls within the target range, the crude product must be free of copper salts and unreacted furoic acid.
-
Acid-Base Extraction (Crucial Step):
-
Dissolve crude solid in 10% NaOH solution.
-
Filter to remove insoluble tar or inorganic copper residues.
-
Acidify the filtrate slowly with conc. HCl to pH 2.
-
Collect the precipitate by vacuum filtration.
-
-
Recrystallization:
-
Solvent System: Ethanol/Water (70:30 v/v) or Glacial Acetic Acid.
-
Procedure: Dissolve the solid in boiling ethanol. Add hot water dropwise until turbidity persists. Cool slowly to room temperature, then to 4°C.
-
Drying: Dry crystals in a vacuum oven at 50°C for 6 hours to remove solvates which can depress the melting point.
-
Melting Point Determination Methodology
Accurate MP determination distinguishes the pure compound from solvates or wet samples.
Workflow Visualization
Figure 2: Decision logic for melting point validation.
Protocol
-
Preparation: Grind the dry sample into a fine powder. Fill a capillary tube to a height of 2-3 mm.
-
Ramp Rate:
-
Fast Ramp: 10°C/min up to 150°C.
-
Slow Ramp: 1°C/min from 150°C to 175°C.
-
-
Observation: Record the temperature at the first sign of liquid formation (Onset) and the temperature when the solid is completely clear (Clear Point).
-
Acceptance Criteria: A range of < 2°C (e.g., 168.5 – 170.0 °C) indicates high purity. A broad range (> 5°C) suggests solvent entrapment or isomer contamination.
References
-
BenchChem. (n.d.). 5-(3-Bromophenyl)furan-2-carboxylic Acid (CAS 54022-98-9) Technical Data. Retrieved from
-
Alfa Chemistry. (n.d.). 5-(4-Methylphenyl)-2-furoic acid Properties and Specifications. Retrieved from
-
ChemicalBook. (n.d.). 5-(4-Bromophenyl)-2-furoic acid (CAS 52938-96-2) Physical Properties. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Meerwein Arylation Reaction Mechanism and Applications. Retrieved from
-
ResearchGate. (2003). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. Heterocyclic Communications, 9(6). Retrieved from
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(3-Bromophenyl)furan-2-carboxylic acid
This document provides essential safety and logistical information for the handling and disposal of 5-(3-Bromophenyl)furan-2-carboxylic acid. As a specialized heterocyclic compound, its unique structure—combining a furan carboxylic acid with a brominated phenyl group—necessitates a rigorous and well-understood safety protocol. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles for analogous chemical structures.
Hazard Assessment: An Evidence-Based Approach
Analysis of Analogs:
-
2-Furancarboxylic Acid (Parent Compound): This molecule is consistently classified as a skin, eye, and respiratory irritant.[1][2][3][4] Some safety data sheets categorize it as causing serious eye damage (Category 1).[1][2]
-
5-Bromo-2-furanecarboxylic Acid (Structural Isomer): This closely related compound is identified as causing serious eye irritation and skin irritation.[5][6]
-
Halogenated Organic Compounds: The presence of the bromo- group places this compound in the class of halogenated organics. These substances require specific handling and disposal protocols, as they can be toxic and may produce highly hazardous gases like hydrogen bromide upon combustion.[7][8][9]
Based on this analysis, it is prudent to handle this compound as, at minimum, a substance that can cause serious eye irritation, skin irritation, and potential respiratory tract irritation.
| Hazard Classification | Analog Compound(s) | GHS Category (Typical) | Reference(s) |
| Serious Eye Damage/Irritation | 2-Furancarboxylic acid, 5-Bromo-2-furanecarboxylic acid | Category 1 / 2A | [1][2][5][6] |
| Skin Corrosion/Irritation | 2-Furancarboxylic acid, 5-Bromo-2-furanecarboxylic acid | Category 2 | [1][2][5] |
| Specific target organ toxicity (single exposure) | 2-Furancarboxylic acid | Category 3 (Respiratory irritation) | [1][2] |
Core Personal Protective Equipment (PPE) Directive
A multi-layered PPE approach is mandatory to mitigate the identified risks. The goal is to create a complete barrier between the researcher and the chemical, preventing exposure through all potential routes: ocular, dermal, and inhalation.
Eye and Face Protection
Given the high risk of serious eye irritation or damage posed by related furoic acids[1][2][5], standard safety glasses are insufficient.
-
Primary Protection: Tight-fitting chemical splash goggles that meet the ANSI Z87.1 standard are required at all times when handling the compound in any form (solid or solution).[10][11]
-
Secondary Protection: When there is an elevated risk of splashing—such as when transferring solutions or handling larger quantities (>500 mL)—a full-face shield must be worn over the chemical splash goggles.[8][10]
Skin and Body Protection
The compound is presumed to be a skin irritant.[5] Therefore, comprehensive skin protection is critical.
-
Gloves: Nitrile gloves are the standard for providing short-term protection against a broad range of chemicals and are the minimum requirement.[7][10] For prolonged operations or spill cleanup, consider heavier-duty gloves like neoprene or refer to the glove manufacturer's chemical resistance guide for specific recommendations against halogenated aromatic compounds.[12][13] Gloves should be inspected for any signs of degradation before each use and changed immediately upon contact with the chemical.[10]
-
Laboratory Coat: A flame-resistant or 100% cotton lab coat must be worn and fully buttoned.[11] This provides a removable barrier to protect skin and personal clothing from contamination.
-
Apparel: Long pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[10][11] Fabrics such as polyester or acrylic should be avoided as they can melt and fuse to the skin in the event of a fire.[10]
Respiratory Protection
To prevent respiratory tract irritation from airborne dust or vapors, engineering controls are the first and most effective line of defense.
-
Engineering Controls: All manipulations of this compound, especially handling the solid powder, must be performed inside a properly functioning chemical fume hood.[7][8] This ensures that any dust or vapors are contained and exhausted away from the user.
-
Respirator Use: The use of a respirator is not typically required if all work is conducted within a fume hood. However, if engineering controls are not feasible or fail, or during a large-scale spill cleanup, respiratory protection would be necessary. Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[10][12]
Operational and Disposal Plan
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling the chemical, ensure an emergency shower and eyewash station are accessible and unobstructed.[8] Confirm the chemical fume hood has a valid certification and is functioning correctly.
-
Donning PPE: Put on all required PPE as described in Section 2, starting with the lab coat, followed by eye protection, and finally gloves.
-
Weighing: Conduct all weighing of the solid compound on a balance located inside a chemical fume hood or a ventilated balance enclosure to contain any fine dust particles.
-
Transfers and Reactions: Perform all solution preparations and subsequent reactions within the fume hood. Keep the sash at the lowest practical height.
-
Heating: If heating is required, use controlled methods such as heating mantles or water baths. Avoid open flames.[7]
-
Decontamination: After handling is complete, wipe down the work surface in the fume hood with an appropriate solvent. Remove gloves first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after exiting the laboratory.[1]
Spill Management
In the event of a small spill inside a fume hood:
-
Alert nearby personnel.
-
Contain the spill with an inert absorbent material (e.g., spill pillows, sand, or vermiculite).[9]
-
Gently sweep up the absorbed material and place it into a sealed, properly labeled container for hazardous waste.[2][9]
-
Clean the spill area with a suitable solvent and wipe it down.
-
Place all cleanup materials into the designated hazardous waste container.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must not be disposed of in regular trash or down the drain.[7]
-
Waste Segregation: All waste (solid compound, contaminated absorbents, and solutions) must be collected in a designated "Halogenated Organic Waste" container.[7][8][9]
-
Labeling: The waste container must be kept closed when not in use and clearly labeled with "Hazardous Waste" and the chemical's full name.[9]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.
Visual Workflow: Safe Handling and Decontamination
The following diagram outlines the critical workflow for safely handling the compound and the subsequent doffing and decontamination of personal protective equipment.
Caption: Workflow for Safe Handling and PPE Decontamination.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Chemical Safety: Personal Protective Equipment. University Name.
- Halogenated Solvents in Laboratories. Campus Operations, Temple University.
- SAFETY DATA SHEET: 2-Furancarboxylic acid. (2010, November 5). Fisher Scientific.
- SAFETY DATA SHEET: 2-Furoic acid. (2010, November 5). Thermo Fisher Scientific.
- Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona.
- PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Ibercal.
- SAFETY DATA SHEET: 2,5-Furandicarboxylic acid. (2025, September 27). Sigma-Aldrich.
- PSFC Halogenated Solvents. Plasma Science and Fusion Center.
- SAFETY DATA SHEET: 5-Bromofuroic acid. (2025, December 18). Fisher Scientific.
- PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
- Safety Data Sheet: 5-Hydroxymethyl-2-furancarboxylic Acid. (2025, August 22). Cayman Chemical.
- Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.
- 2-Furancarboxylic acid Procedure. Organic Syntheses.
- 5-Bromo-2-furanecarboxylic acid (CID 68511). PubChem, National Center for Biotechnology Information.
- 2-Furoic acid. Wikipedia.
- Toxicology and Safety Profile of 2-Furancarboxylic Acid: A Technical Guide. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
